IsoGb3-β-O-aminopropyl
Description
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galα1-3Galβ1-4Glcβ-O-CH2-CH2-CH2-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other 2′-O-Modified Oligonucleotides
IsoGb3-β-O-aminopropyl shares functional parallels with 2′-O-aminopropyl-modified oligonucleotides, where the aminopropyl group enhances hybridization stability and nuclease resistance. Key findings from thermodynamic studies include:
| Modification | DNA-DNA ΔTm (°C) | DNA-RNA ΔTm (°C) | Key Properties |
|---|---|---|---|
| 2′-O-aminopropyl | +1.3 | +1.0 | Zwitterionic, hydrated, pH-dependent charge |
| 2′-O-propyl | +1.8 | +3.1 | Hydrophobic, no charge |
| 2′-O-methoxyethyl | +2.2 | +4.1 | Enhanced hydration, gauche effect in chain |
Key Insights :
- The 2′-O-aminopropyl modification exhibits moderate thermal stabilization compared to propyl or methoxyethyl groups. However, its zwitterionic nature (positively charged amino group at pH 7) enhances electrostatic interactions with negatively charged nucleic acids, improving binding kinetics .
- Unlike methoxyethyl-modified strands, aminopropyl lacks the gauche effect, reducing steric hindrance and favoring flexible hybridization .
Comparison with Glycan Derivatives Featuring Similar Spacers
This compound is structurally analogous to other glycan derivatives with aminopropyl or alternative spacers. Notable examples include:
| Compound | Core Structure | Modification | Applications |
|---|---|---|---|
| This compound | Isoglobotriaose | β-O-aminopropyl | Immunology, antibody studies |
| Blood group A triaose-β-O-aminopropyl | Blood group A triaose | β-O-aminopropyl | Diagnostics, blood group typing |
| Galili antigen pentaose-β-NAc-Propargyl | Galili antigen | β-NAc-Propargyl | Bioconjugation, imaging probes |
Key Insights :
- The aminopropyl spacer in glycan derivatives is preferred for its amine-terminated functionalization, whereas propargyl (e.g., Galili antigen pentaose-β-NAc-Propargyl) enables click chemistry applications .
- Blood group A triaose-β-O-aminopropyl shares similar spacer properties but differs in carbohydrate specificity, highlighting the role of core structures in biological recognition .
Comparison with Peptidomimetics Containing Aminopropyl Chains
In RGD peptidomimetics, the O-aminopropyl chain mimics the arginine (Arg) side chain, facilitating integrin binding. For example:
- Aminopropyl vs. Oligoethylene Glycol (OEG): Aminopropyl’s positive charge enhances electrostatic interactions with integrins, whereas OEG spacers prioritize solubility and antifouling properties .
- Aminopropyl vs. Cyclic Amidines: Cyclic amidines exhibit higher integrin affinity but lower synthetic accessibility compared to aminopropyl-based mimics .
Key Insights :
- Aminopropyl-modified SSOs balance charge-driven specificity and cost-effective synthesis, whereas PMOs offer superior Tm and resistance but at higher production costs .
Preparation Methods
Glycosyl Donor Preparation
The synthesis begins with the preparation of thioglycoside donors. For example, a disaccharide donor bearing chloroacetyl (ClAc) groups at O-2' and O-3' is synthesized to enable regioselective deprotection. The 4,6-O-benzylidene protection on glucose acceptors ensures C-2 and C-3 hydroxyls are free for coupling.
Regioselective Glycosylation
Coupling of the donor with a 3-aminopropyl-functionalized acceptor proceeds under BF₃·Et₂O catalysis, yielding β-(1→3)-linked products. The chloroacetyl groups are selectively removed using hydrazine hydrate, preserving benzoyl protections. Iterative cycles of glycosylation and deprotection extend the oligosaccharide chain.
Final Deprotection and Functionalization
Global deprotection via hydrogenolysis (Pd/C, H₂) removes benzyl and benzylidene groups. The 3-aminopropyl group is introduced either as a pre-functionalized glycosyl acceptor or via post-synthetic amination of a bromopropyl intermediate.
Key Data :
One-Pot Sequential Glycosylation
Wang et al.’s One-Pot Strategy
Wang et al. (2006) demonstrated a one-pot synthesis of IsoGb3 trisaccharide analogs. This method minimizes intermediate isolation:
Adaptations for Aminopropyl Incorporation
To integrate the β-O-aminopropyl group, a tert-butyldiphenylsilyl (TBDPS)-protected aminopropyl alcohol serves as the final acceptor. After glycosylation, TBDPS is removed with tetrabutylammonium fluoride (TBAF), yielding the free amine.
Key Data :
Post-Glycosylation Aminopropyl Functionalization
Reductive Amination
A late-stage approach involves reductive amination of a ketopropyl intermediate. The trisaccharide is functionalized with a 3-ketopropyl group via Mitsunobu reaction, followed by reduction with NaBH₃CN and NH₄OAc to yield the amine.
Azide-Alkyne Cycloaddition
An alternative employs a propargyl glycoside, which undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with an azido-amine to install the aminopropyl group. This method offers modularity but requires orthogonal protections.
Comparative Analysis of Methods
| Parameter | Iterative Approach | One-Pot Strategy | Post-Functionalization |
|---|---|---|---|
| Total Steps | 8–10 | 3–4 | 5–6 |
| Overall Yield | 12–18% | 35–42% | 20–25% |
| β-Selectivity | >20:1 | 15:1 | >10:1 |
| Scalability | Moderate | High | Low |
Structural Characterization
NMR Spectroscopy
Q & A
Q. What are the validated synthetic pathways for IsoGb3-β-O-aminopropyl, and how can researchers optimize reaction yields?
this compound synthesis typically involves glycosylation of a protected glycosyl donor with an aminopropyl acceptor under controlled conditions. Key steps include:
- Protecting group strategy : Use temporary groups (e.g., acetyl, benzyl) to shield reactive hydroxyls during coupling .
- Catalytic optimization : Screen Lewis acids (e.g., BF₃·OEt₂) or enzymatic catalysts to enhance stereoselectivity .
- Yield optimization : Employ factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters .
- Analytical validation : Confirm purity via HPLC-MS and NMR (¹H/¹³C) to ensure structural fidelity .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Structural elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve glycosidic linkages and aminopropyl orientation .
- Physicochemical profiling : Use dynamic light scattering (DLS) for aggregation studies and isothermal titration calorimetry (ITC) to assess binding thermodynamics .
- Stability testing : Accelerated degradation studies under varied pH/temperature conditions to identify labile moieties (e.g., glycosidic bonds) .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
- Target selection : Prioritize receptors implicated in glycolipid signaling (e.g., CD1d for invariant natural killer T cells) .
- Dose-response curves : Use serial dilutions (1 nM–100 µM) to establish EC₅₀/IC₅₀ values, with controls for non-specific binding (e.g., lipid vesicles) .
- Reproducibility : Include triplicate runs and blinded data analysis to minimize bias .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s proposed mechanism of action?
Discrepancies between in vitro and in vivo data often arise from:
- Solvent effects : Molecular dynamics (MD) simulations (e.g., GROMACS) model hydration shells and membrane interactions .
- Conformational flexibility : Density functional theory (DFT) calculations predict low-energy conformers and their accessibility .
- Cross-validation : Compare computational results with cryo-EM or X-ray crystallography data to validate binding poses .
Q. What methodologies mitigate batch-to-batch variability in this compound production for preclinical studies?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess and establish design spaces using response surface methodology (RSM) .
- Stability-indicating assays : Develop LC-MS methods to track degradation products during storage .
Q. How can researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS after intravenous/oral administration in animal models .
- Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and use autoradiography to map accumulation .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in plasma .
Q. What experimental designs are optimal for studying this compound’s role in immune modulation?
- Immune cell co-cultures : Pair primary dendritic cells with T cells in transwell systems to assess antigen presentation .
- Knockout models : Use CRISPR-edited mice lacking specific glycolipid-processing enzymes (e.g., GBA2) .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to map signaling pathways .
Methodological Considerations
Q. How should nonclinical data for this compound be compiled to meet regulatory standards for first-in-human trials?
- Data organization : Follow the Investigator’s Brochure (IB) structure, including physicochemical properties, ADME, and toxicology (e.g., Ames test, hERG assay) .
- Risk assessment : Highlight dose-limiting toxicities (DLTs) from repeat-dose studies in two species (rodent/non-rodent) .
- Cross-referencing : Align with OECD guidelines for GLP compliance and ICH M3(R2) for nonclinical safety .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?
- Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity .
- Sensitivity analysis : Test robustness by excluding outliers or adjusting for confounders (e.g., cell passage number) .
- Machine learning : Apply clustering algorithms (e.g., PCA) to identify latent variables influencing outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
